Aluminoxamine

Description

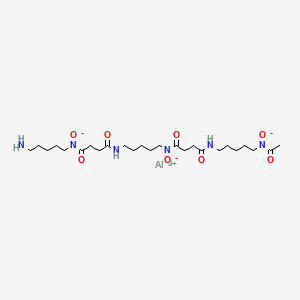

Aluminoxamine is an aluminum-containing compound hypothesized to belong to the class of aluminum-based adjuvants or coordination complexes. The compound’s stability, surface charge, and antigen-adsorption efficiency are critical parameters influencing its utility in pharmaceutical formulations.

Properties

CAS No. |

97633-18-6 |

|---|---|

Molecular Formula |

C25H45AlN6O8 |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

aluminum;N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide |

InChI |

InChI=1S/C25H45N6O8.Al/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h2-20,26H2,1H3,(H,27,33)(H,28,34);/q-3;+3 |

InChI Key |

GCUHKFGWRMNHCE-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Al+3] |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Al+3] |

Other CAS No. |

97633-18-6 |

Synonyms |

aluminoxamine aluminum-desferrioxamine complex |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Aluminum-based adjuvants and amine-coordinated aluminum compounds share similarities in their colloidal behavior and surface reactivity. Below is a comparative overview of aluminoxamine with aluminum hydroxide and aluminum phosphate adjuvants:

| Parameter | This compound | Aluminum Hydroxide | Aluminum Phosphate |

|---|---|---|---|

| Primary Composition | Hypothesized: Al-amine complexes | Al(OH)₃ | AlPO₄ |

| Surface Charge (pH 7.4) | Not available (N/A) | Positive | Variable (depends on phosphate) |

| Antigen Adsorption | N/A | High (via electrostatic binding) | Moderate (pH-dependent) |

| Stability | N/A | High | Moderate |

| Pharmacopoeial Tests | N/A | Identity, pH, chloride content | Identity, pH, phosphate content |

Table 1: Comparative properties of this compound and established aluminum adjuvants. Data for aluminum hydroxide and phosphate are derived from pharmacopoeial standards .

Key Observations :

- Aluminum hydroxide exhibits a positively charged surface at physiological pH, enabling strong adsorption of negatively charged antigens. In contrast, this compound’s charge profile remains uncharacterized, though its amine ligands could impart unique binding properties.

- Aluminum phosphate’s antigen adsorption is pH-sensitive, limiting its utility in formulations requiring broad compatibility.

Spectroscopic and Analytical Characterization

While this compound-specific spectral data are absent in the provided evidence, methods for analyzing aluminum-based compounds include:

- Surface Characterization : Electron microscopy and X-ray diffraction (XRD) for crystallinity assessment, as used for aluminum hydroxide .

- Colloidal Behavior : Dynamic light scattering (DLS) to evaluate particle size distribution, critical for adjuvant efficacy.

- Chemical Extraction Challenges: As noted in , extraction of aluminum compounds from matrices may alter their structure, complicating quantification .

Organic spectral techniques (e.g., NMR, IR) described in Tables of Spectral Data for Structure Determination of Organic Compounds () are less applicable here due to this compound’s inorganic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.